molecular formula C5H9N3O2 B2418949 3-Azido-3-methylbutanoic acid CAS No. 105090-72-0

3-Azido-3-methylbutanoic acid

Cat. No. B2418949
M. Wt: 143.146
InChI Key: HGBYXYUFWAJPSP-UHFFFAOYSA-N
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Patent
US09248117B2

Procedure details

To a stirred solution of 3,3-dimethylacrylic acid (20 g, 0.2 mol) in glacial acetic acid (50 mL) was added a solution of sodium azide (52 g, 0.8 mol) in water (100 mL) in one portion. The clear yellow solution was stirred for 1 hour at room temperature and then heated in an oil bath at 95° C. for 2 days. Water (50 mL) was added to the cooled orange solution. This solution was poured into a separatory funnel and extracted with ether (5×200 mL). The combined organic extracts were dried over anhydrous MgSO4 and concentrated to an orange oil. This oil was used without further purification. 1H NMR (CDCl3, 400 MHz): δ 1.44 (s, 6H), 2.55 (s, 2H), 11.80 (bs, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[N-:8]=[N+:9]=[N-:10].[Na+]>C(O)(=O)C.O>[N:8]([C:2]([CH3:7])([CH3:1])[CH2:3][C:4]([OH:6])=[O:5])=[N+:9]=[N-:10] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
Quantity
52 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The clear yellow solution was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil bath at 95° C. for 2 days
Duration
2 d
ADDITION
Type
ADDITION
Details
This solution was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (5×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil
CUSTOM
Type
CUSTOM
Details
This oil was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N(=[N+]=[N-])C(CC(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.